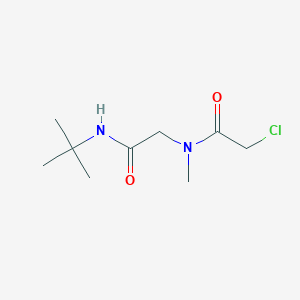

N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide” is a chemical compound with the molecular formula C9H17ClN2O2 . It has a molecular weight of 220.70 . This compound is commonly used as an acylation reagent and a catalyst for oxidation reactions in organic synthesis .

Molecular Structure Analysis

The InChI code for “N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide” is 1S/C10H19ClN2O2/c1-5-13 (9 (15)6-11)7-8 (14)12-10 (2,3)4/h5-7H2,1-4H3, (H,12,14) . The molecular structure can be further analyzed using this InChI code.Physical And Chemical Properties Analysis

“N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide” appears as a colorless liquid or white crystalline solid. It has a melting point of 27-28 °C . The compound is soluble in water and organic solvents .Scientific Research Applications

Organic Synthesis

N-tert-butyl amide compounds, including N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide, have wide applications in organic synthesis . They can be synthesized from the reaction of nitriles with tert-butyl benzoate, catalyzed by Zn(ClO4)2·6H2O .

Drug Synthesis

Many drug molecules contain N-tert-butyl amide functionality. For example, Finasteride and Epristeride have been developed for the treatment of benign prostatic hyperplasia . Indinavir, nelfinavir, and Saquinavir have been used as a component to treat HIV . CPI-1189 is a candidate for neuro-protective therapy in humans with HIV-associated CNS disease .

Efficient Catalyst

Cu(OTf)2 has been used as a highly stable and efficient catalyst for the synthesis of a series of N-tert-butyl amides, including N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide, via the reaction of nitriles with di-tert-butyl dicarbonate .

Solvent-Free Conditions

The synthesis of N-tert-butyl amides can be carried out under solvent-free conditions at 50 °C, which is an efficient, mild, and inexpensive method .

High Yield Production

The reaction with aryl nitriles can afford the N-tert-butyl amides in 87–97% yields after 1 hour. The benzyl and sec-alkyl nitriles also proceeded well and produced the N-tert-butyl amides in 83–91% yields after 5 hours .

Ritter Reaction

The Ritter reaction is a method of synthesizing N-tert-butyl amides from nitriles. This reaction has gained much attention for its atomic economy .

Safety and Hazards

“N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide” is a relatively stable compound, but it is still necessary to pay attention to safe operation. Avoid contact with strong oxidants to avoid dangerous reactions. Wear appropriate personal protective equipment such as lab gloves and safety glasses during operation . It may cause respiratory irritation and severe skin burns and eye damage .

properties

IUPAC Name |

N-tert-butyl-2-[(2-chloroacetyl)-methylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O2/c1-9(2,3)11-7(13)6-12(4)8(14)5-10/h5-6H2,1-4H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMNERZEUWGUHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN(C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2603206.png)

![4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B2603209.png)

![4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2603210.png)

![8-(4-chlorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2603215.png)